molecular formula C8H14ClN3O B1145573 (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride CAS No. 1227465-76-0

(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride

Cat. No. B1145573
M. Wt: 203.66926
InChI Key:
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves ring opening followed by ring closure reactions. For example, the synthesis of novel pyrazolo[3,4-b]pyridine derivatives has been achieved through such methods, indicating the complexity and versatility of synthetic routes available for this class of compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by complex heterocyclic systems. These structures have been established using various analytical techniques, including elemental analysis and spectral data. Computational methods, such as DFT calculations, are also employed to predict and confirm the molecular geometry, electronic structure, and reactivity of these molecules (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, showcasing a range of chemical behaviors. For instance, their reactivity has been explored through theoretical studies, which predict the sites of nucleophilic attack and help understand the chemical stability of these molecules. Such insights are crucial for their application in further chemical synthesis and modifications (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrazole Derivatives : A study presented the synthesis of (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl) (pyridin-4-yl)methanone, highlighting the potential of pyrazole derivatives in pharmacology due to a range of biological activities including antimicrobial and anticancer properties (Bawa et al., 2010).

  • Complex Formation and Structural Studies : Research involving cyclic π-perimeter hydrocarbon platinum group metal complexes of 3-(2-pyridyl)pyrazole derived ligands provided insights into the structural aspects of these complexes, potentially relevant for understanding similar compounds (Sairem et al., 2012).

  • Crystallography of Pyrazole Derivatives : A study on bis[3-methyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl] selenide methanol hemisolvate provided detailed crystallographic data, contributing to the structural understanding of pyrazole compounds (Seredyuk et al., 2014).

Biological Activities

  • Antimicrobial and Anticancer Properties : Pyrazole derivatives have been investigated for their antimicrobial and anticancer activities. For instance, a study explored the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives, showcasing the potential of pyrazole compounds in therapeutic applications (Sidhaye et al., 2011).

  • Potential in Anticancer Therapy : Novel pyrazole derivatives have shown promising results as potential anticancer agents, indicating the relevance of these compounds in medical research (Hafez et al., 2016).

Material Science Applications

  • Corrosion Inhibition : Pyrazole derivatives have been studied as corrosion inhibitors, an application relevant in material science. For example, the inhibition effect of two organic compounds of the pyridine-pyrazole type in acidic corrosion of steel was investigated, demonstrating the potential use of these compounds in protecting materials (Tebbji et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that related compounds have shown enzymatic inhibitory activity . Additionally, more research could be conducted to understand its synthesis and reactivity.

properties

IUPAC Name

(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-11-8-2-3-9-4-6(8)7(5-12)10-11;/h9,12H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJWUNFWFXPMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679284
Record name (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride

CAS RN

1227465-76-0
Record name (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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